molecular formula C24H24N4O5 B13636117 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid

Cat. No.: B13636117
M. Wt: 448.5 g/mol
InChI Key: WRXIRWBQPMOBTH-UHFFFAOYSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Fmoc Protection:

    Pyrazole Introduction: The pyrazole moiety is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate electrophile.

    Coupling Reaction: The final coupling of the protected amino acid with the pyrazole derivative is carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole moiety or the Fmoc group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine, which can then participate in various biochemical pathways. The pyrazole moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoic acid is unique due to the presence of both the Fmoc protecting group and the pyrazole moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(1H-pyrazol-5-ylmethylamino)pentanoic acid

InChI

InChI=1S/C24H24N4O5/c29-22(30)10-9-21(23(31)25-13-15-11-12-26-28-15)27-24(32)33-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11-12,20-21H,9-10,13-14H2,(H,25,31)(H,26,28)(H,27,32)(H,29,30)

InChI Key

WRXIRWBQPMOBTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NCC4=CC=NN4

Origin of Product

United States

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